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Tungsten(VI) chloride

Cat. No.: B086897
CAS No.: 13283-01-7
M. Wt: 396.5 g/mol
InChI Key: XHYHOBJDYHRWHO-UHFFFAOYSA-H
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Description

Historical Context of Tungsten(VI) Chloride Research

The journey into understanding tungsten and its compounds began in the late 18th century. In 1781, Carl Wilhelm Scheele is credited with discovering tungstic acid from a mineral now known as scheelite. itia.info Following this, Spanish chemists Juan José and Fausto Elhuyar successfully isolated the element tungsten in 1783. itia.info

The synthesis of this compound itself was a notable development in the 19th century. The primary method for its preparation, which is still fundamentally in use today, involves the direct chlorination of tungsten metal in a sealed tube at high temperatures, typically around 600°C. wikipedia.orgosti.gov Early research focused on these fundamental synthesis methods and the basic characterization of its properties. osti.gov A significant step forward in the industrial production of tungsten compounds was Robert Oxland's 1847 patent, which detailed the preparation of sodium tungstate (B81510), tungstic acid, and its reduction to tungsten metal. itia.info The development of more advanced analytical techniques in the 20th century allowed for a precise understanding of WCl₆'s octahedral molecular structure. tungstate.net

Significance of this compound in Contemporary Inorganic Chemistry

This compound is a cornerstone reagent in modern inorganic and organometallic chemistry. tungstate.netchemicalbook.com Its importance stems from its utility as a versatile precursor for a wide range of tungsten compounds, including other tungsten halides, oxides, and organotungsten complexes. chemicalbook.comleapchem.com

A particularly notable application is its role as a catalyst or catalyst precursor, especially in the field of olefin polymerization and metathesis. leapchem.comnama-group.comnih.gov While perhaps not as finely tuned as more modern catalysts for specific applications, WCl₆-based systems were foundational in the development of ring-opening metathesis polymerization (ROMP). nih.gov Its strong Lewis acidity is a key feature that allows it to act as a catalyst in certain reactions. cymitquimica.com

In the realm of materials science, WCl₆ is a critical component in chemical vapor deposition (CVD) processes. leapchem.com This technique is used to create thin films of tungsten on various substrates, which are highly valued in the electronics industry for manufacturing integrated circuits and other components due to tungsten's excellent conductivity and thermal stability. leapchem.com It is also used to produce single-crystal tungsten wire and as an additive to create electrically conductive coatings on glass. nama-group.comnih.gov Furthermore, it serves as a starting material for producing tungsten carbide (WC), a material renowned for its extreme hardness and used extensively in cutting tools and industrial machinery. leapchem.com

Overview of High Oxidation State Transition Metal Chlorides

This compound belongs to a class of compounds known as high oxidation state transition metal halides. These compounds, where the metal is in a high formal oxidation state (generally +4 or higher), are characterized by significant covalent character in their bonding. libretexts.org This is because the high oxidation state increases the metal's electronegativity, leading to more covalent bonds with halides. libretexts.org

These halides are typically volatile solids and are often highly reactive. Their reactivity is marked by a strong susceptibility to hydrolysis, even in moist air, and they often act as strong Lewis acids. wikipedia.orgcymitquimica.com Consequently, they must be handled with care in inert, moisture-free atmospheres. guidechem.com

Other prominent examples of high oxidation state transition metal chlorides include Molybdenum(V) chloride (MoCl₅), Niobium(V) chloride (NbCl₅), and Tantalum(V) chloride (TaCl₅). vanmotech.com These compounds share many characteristics with WCl₆, such as sensitivity to moisture and use as precursors in synthesis and catalysis. vanmotech.com Structurally, many of these pentachlorides exist as dimeric molecules in the solid state (e.g., Nb₂Cl₁₀ and Ta₂Cl₁₀), with two metal centers bridged by chloride ligands, whereas WCl₆ is monomeric and octahedral. wikipedia.orgvanmotech.comwikipedia.org The stability of the highest oxidation state for a given transition metal is often greater for fluorides than for chlorides due to factors like lattice energy and bond enthalpy. allrounder.ai

Data Tables

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Chemical FormulaWCl₆ wikipedia.org
Molar Mass396.56 g/mol nama-group.com
AppearanceDark violet-blue crystalline solid wikipedia.orgtungstate.net
Density3.52 g/cm³ wikipedia.orgchemeurope.com
Melting Point275 °C wikipedia.orgchemeurope.com
Boiling Point346.7 °C wikipedia.orgchemeurope.com
Crystal StructureOctahedral wikipedia.orgtungstate.net
SolubilitySoluble in carbon disulfide, carbon tetrachloride, phosphorus oxychloride. Hydrolyzes in water. wikipedia.orgchemicalbook.com

Table 2: Comparison of High Oxidation State Metal Chlorides

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
This compoundWCl₆396.56275346.7Dark violet-blue solid
Molybdenum(V) chlorideMoCl₅273.21194268Dark green/red solid
Niobium(V) chlorideNbCl₅270.17204.7248.2Pale yellow solid
Tantalum(V) chlorideTaCl₅358.21221239White to yellow solid
Rhenium(V) chlorideReCl₅363.47~260-Brownish-black solid

(Data sourced from nama-group.com, vanmotech.com, wikipedia.org, htelabs.com, chemeurope.com, nist.gov)

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl6W-6 B086897 Tungsten(VI) chloride CAS No. 13283-01-7

Properties

CAS No.

13283-01-7

Molecular Formula

Cl6W-6

Molecular Weight

396.5 g/mol

IUPAC Name

tungsten;hexachloride

InChI

InChI=1S/6ClH.W/h6*1H;/p-6

InChI Key

XHYHOBJDYHRWHO-UHFFFAOYSA-H

SMILES

Cl[W](Cl)(Cl)(Cl)(Cl)Cl

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[W]

Other CAS No.

13283-01-7

Pictograms

Corrosive

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Tungsten Vi Chloride

Direct Halogenation Routes for Tungsten(VI) Chloride Synthesis

The most prevalent method for synthesizing this compound involves the direct reaction of elemental tungsten with chlorine gas. This approach is favored for its straightforwardness and high yield.

Chlorination of Elemental Tungsten

The fundamental reaction for the direct chlorination of tungsten is:

W(s) + 3Cl₂(g) → WCl₆(g)

This reaction is typically carried out at elevated temperatures, causing the solid tungsten metal to react with gaseous chlorine to form gaseous this compound, which then condenses into a dark blue or violet crystalline solid. wikipedia.orgatomistry.com The process must be conducted in the absence of air and moisture to prevent the formation of tungsten oxychlorides, which are common impurities. atomistry.com

Optimization of Reaction Conditions for Industrial and Laboratory Scale

The efficiency and purity of the this compound produced are highly dependent on the reaction conditions.

For Industrial Production:

On an industrial scale, the direct chlorination of pure tungsten metal is performed in a flow system at atmospheric pressure and a temperature of 600 °C. nih.gov To enhance reaction rates and improve the purity of the final product, pressed tungsten billets are often used instead of tungsten powder. google.com This method increases the surface area of tungsten exposed to chlorine gas and minimizes oxygen contamination, resulting in a higher production rate and a product with an oxygen content of less than 0.5% by weight. google.com The reaction temperature can range from 800°C to 900°C in larger reactors. google.com

For Laboratory Scale Synthesis:

In a laboratory setting, tungsten hexachloride is commonly prepared by passing chlorine gas over tungsten powder in a sealed tube furnace heated to 600°C. wikipedia.orgchemicalbook.com The use of powdered tungsten increases the reactive surface area, which is advantageous for smaller-scale reactions. However, this method can be prone to contamination if the tungsten powder is not handled carefully to prevent oxidation.

ScaleTungsten FormTemperaturePressureKey Advantages
Industrial Pressed Billets600 - 900 °C1 atmHigher reaction rate, lower oxygen contamination
Laboratory Powder~600 °CAtmosphericIncreased surface area for faster reaction

Indirect Synthesis Pathways

Besides direct chlorination, several indirect methods are employed to synthesize this compound, often utilizing precursor compounds.

Thermal Decomposition of Tungsten Oxychlorides

This compound can be generated through the thermal decomposition of tungsten oxychlorides, such as tungsten(VI) oxytetrachloride (WOCl₄). The reaction is as follows:

2WOCl₄(s) → WCl₆(g) + WO₂Cl₂(s)

This method, however, is less common for primary synthesis due to the need to first produce high-purity WOCl₄ and often requires subsequent purification steps to separate the WCl₆ from the resulting tungsten dioxydichloride (WO₂Cl₂).

Metathesis Reactions with Organosilicon Reagents

A notable indirect synthesis route involves the reaction of tungsten(VI) oxide (WO₃) or other tungsten precursors with organosilicon reagents. For instance, tungsten(VI) oxytetrachloride (WOCl₄), a precursor to WCl₆, can be synthesized by reacting tungsten hexachloride with hexamethyldisiloxane:

WCl₆ + ((CH₃)₃Si)₂O → WOCl₄ + 2(CH₃)₃SiCl wikipedia.org

While this specific reaction produces the oxychloride, it demonstrates the utility of organosilicon reagents in the chemistry of tungsten chlorides. Further research explores the use of organosilicon compounds to activate tungsten-based catalysts, which can involve transformations of tungsten chloride species. nih.govacs.org

Reactions Involving Thionyl Chloride

Thionyl chloride (SOCl₂) serves as a chlorinating agent in the synthesis of tungsten chlorides. For example, tungsten trioxide can be reacted with thionyl chloride to produce tungsten(VI) oxytetrachloride:

WO₃ + 2SOCl₂ → WOCl₄ + 2SO₂ wikipedia.org

While this reaction directly yields the oxytetrachloride, thionyl chloride's reactivity highlights its potential in chlorination processes that could be adapted for WCl₆ synthesis. It is also known to oxidize tungsten(IV) oxide to the oxytetrachloride at 200°C. wikipedia.org The reaction of tungsten alkylidyne complexes with thionyl chloride has also been studied, leading to different tungsten-chloro complexes. acs.orgacs.org

Novel Synthetic Approaches for Enhanced Purity and Yield

While the direct chlorination of tungsten metal at elevated temperatures (600–900°C) is a conventional method, several novel approaches have been developed to improve purity, enhance yield, and reduce the harsh conditions of traditional synthesis. chemicalbook.com

One alternative approach involves the use of carbon tetrachloride (CCl₄) as the chlorinating agent. In this method, tungsten trioxide (WO₃) reacts with CCl₄ in a sealed apparatus at approximately 400°C (673 K). This process can achieve a conversion efficiency of over 99%, but it necessitates careful handling due to the production of toxic phosgene (B1210022) (COCl₂) as a byproduct.

Another strategy focuses on precursor selection and process control to minimize contamination from the outset. For instance, industrial methods have been adapted to use pressed tungsten billets instead of tungsten powder. Powdered tungsten has a high surface area which enhances reaction kinetics, but it is also more susceptible to oxygen contamination. Compacted billets minimize this oxygen intake, leading to a purer final product with lower levels of tungsten oxychloride (WOCl₄) impurities.

Furthermore, methods are being developed to produce high-purity tungsten pentachloride (WCl₅) from WCl₆, which in turn requires highly pure WCl₆ as a starting material. epo.orggoogle.com These processes often involve reduction of WCl₆ using various reducing agents and subsequent purification, highlighting the interconnectedness of high-purity tungsten halide synthesis. epo.orggoogle.com

Purification Techniques for this compound

To meet the stringent requirements of applications like the electronics industry, where trace metal impurities must be below parts per million (ppm) levels, crude this compound must undergo rigorous purification. google.com The primary techniques employed are sublimation and recrystallization, which are effective at removing common impurities such as metal chlorides and tungsten oxychlorides (WOCl₄, WO₂Cl₂). chemicalbook.comwikipedia.org

Sublimation Processes

Sublimation is the most common and effective method for purifying this compound. lookchem.com This process leverages the differences in vapor pressure between WCl₆ and its impurities. WCl₆ is a volatile solid that sublimes at temperatures below its melting point.

The process is typically carried out under vacuum or in a stream of an inert gas. google.com Operating at reduced pressure lowers the required temperature, which can enhance productivity and reduce energy costs. google.com A common impurity, tungsten oxytetrachloride (WOCl₄), has a significantly higher vapor pressure than WCl₆ at the same temperature. This difference allows for their effective separation. google.comgoogle.com For example, at 150°C, the vapor pressure of WOCl₄ is 21.37 torr, while for WCl₆ it is only 1.73 torr. google.comgoogle.com By carefully controlling the temperature and pressure, WOCl₄ can be selectively kept in the gaseous phase and removed, while the less volatile WCl₆ is condensed and collected. google.com

For ultra-high purity applications, such as in the semiconductor industry, multi-stage sublimation or distillation processes are employed. These systems can use multiple temperature zones to separate not only "light" impurities like WOCl₄ but also "heavy" impurities like iron and chromium chlorides, which have high boiling points similar to WCl₆. google.comgoogle.com In some patented systems, a getter material, such as potassium chloride or sodium chloride, is used to form less volatile complexes with specific metal impurities, further aiding in their removal during sublimation. google.com

Vapor Pressure of this compound Polymorphs
PolymorphTemperature Range (°C)Vapor Pressure Equation (P in Torr, T in °C)
α-solid185.0 – 230.0P = 10(9.615 - 3996 / (T + 273.15))
β-solid230.0 – 281.5P = 10(8.794 - 3588 / (T + 273.15))
Liquid281.5 – 325.0P = 10(8.194 - 3253 / (T + 273.15))
crystal-growth.net

Recrystallization Methods and Polymorphism Considerations

Recrystallization is another technique used to purify WCl₆. This method involves dissolving the crude material in a suitable solvent and then allowing the purified WCl₆ to crystallize out, leaving impurities behind in the solution. Research has shown that recrystallization can alter the morphology of the WCl₆ particles, yielding a high aspect ratio planar geometry compared to the as-received material. nih.gov WCl₆ is soluble in nonpolar solvents like carbon disulfide, carbon tetrachloride, and phosphorus oxychloride. chemicalbook.comwikipedia.org

A crucial aspect of the chemistry of this compound is its polymorphism. It is known to exist in at least two different crystalline forms, or polymorphs: the α (alpha) and β (beta) forms. wikipedia.org

α-WCl₆ : This polymorph has a hexagonal crystal structure and appears as dark blue-black crystals. wikipedia.orgnih.gov It is the more stable form at room temperature. wikipedia.org

β-WCl₆ : This form presents as wine-red crystals. chemicalbook.comwikipedia.org It can be obtained by the rapid condensation of WCl₆ vapor. chemicalbook.com Gentle heating will cause the β-form to transform into the more stable α-form. chemicalbook.com

Despite their different colors and stability, both polymorphs consist of discrete WCl₆ molecules with an octahedral geometry, where the tungsten-chlorine bond lengths are equivalent. wikipedia.org The ability to control the polymorphic form can be important for specific applications. For example, processes have been developed to produce WCl₆ that is comprised of at least 95% by weight of the β-form crystal. google.com The specific polymorph is typically confirmed using X-ray diffraction (XRD). nih.gov

Physical Properties of this compound
PropertyValue
Melting Point275 °C wikipedia.org
Boiling Point346.7 °C wikipedia.org
Density3.52 g/cm³ wikipedia.org
Heat of Sublimation (α-solid)18.3 kcal/mol crystal-growth.net
Heat of Sublimation (β-solid)16.4 kcal/mol crystal-growth.net
wikipedia.orgcrystal-growth.net

Reactive Chemistry and Mechanistic Studies of Tungsten Vi Chloride

Hydrolysis and Oxychloride Formation Mechanisms

Tungsten(VI) chloride is extremely sensitive to moisture and readily undergoes hydrolysis, even with trace amounts of water in the air. wikipedia.orgchemicalbook.com This reactivity leads to the formation of tungsten oxychlorides and ultimately tungsten trioxide. wikipedia.orgchemicalbook.com The mechanism of this process is a sequential substitution of chloride ligands with hydroxyl groups, followed by the elimination of hydrogen chloride.

Sequential Hydrolysis Pathways and Intermediate Species

The hydrolysis of this compound proceeds through a series of well-defined steps, with each step involving the replacement of two chloride ions. The process can be summarized by the following reactions:

Step 1: Formation of Tungsten(VI) oxytetrachloride WCl₆ + H₂O → WOCl₄ + 2 HCl

Step 2: Formation of Tungsten(VI) dioxydichloride WOCl₄ + H₂O → WO₂Cl₂ + 2 HCl

Step 3: Formation of Tungsten trioxide WO₂Cl₂ + H₂O → WO₃ + 2 HCl

This stepwise hydrolysis pathway highlights the progressive formation of more oxygen-rich tungsten species. The initial reaction product, tungsten(VI) oxytetrachloride (WOCl₄), is an orange solid. chemicalbook.com Further hydrolysis yields tungsten(VI) dioxydichloride (WO₂Cl₂), also an orange compound, and finally, the fully hydrolyzed product, tungsten trioxide (WO₃). wikipedia.orgchemicalbook.com

Reactivity with Trace Moisture and Controlled Hydrolysis

The high sensitivity of WCl₆ to moisture necessitates handling in an inert atmosphere, such as under argon or in a glovebox, using anhydrous solvents. Even minute traces of water can initiate the hydrolysis cascade, leading to the formation of oxychloride impurities that can significantly impact the outcome of chemical reactions.

However, this reactivity can also be harnessed under controlled conditions. For instance, slow diffusion of air into a solution of a this compound adduct can lead to the controlled formation of specific oxychloride complexes. acs.org An example is the slow hydrolysis of the adduct [WOCl₄(Idipp)] (where Idipp is 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) to form [WO₂Cl₂(Idipp)]. acs.org This demonstrates that by carefully managing the amount of water, the hydrolysis process can be directed to yield specific, partially hydrolyzed products.

Substitution and Ligand Exchange Reactions

The chloride ligands in this compound can be readily replaced by a variety of other ligands, including ethers, organolithium reagents, and N-heterocyclic carbenes. wikipedia.org These substitution reactions are fundamental to the synthesis of a diverse range of organotungsten and coordination compounds.

Reactions with Ether Donors and Adduct Formation

This compound reacts with ether donors to form adducts. For example, the reaction with tetrahydropyran (B127337) (thp) or 1,4-dioxane (B91453) in a chlorinated solvent leads to the reversible formation of the adducts WCl₆···L (where L = thp or 1,4-dioxane). researchgate.net In some cases, the reaction can proceed further, leading to the formation of oxychloride complexes. For instance, refluxing WCl₆ with a 1:2 molar ratio of tetrahydropyran in chloroform (B151607) yields [WOCl₄(thp)]. researchgate.net Similarly, reaction with dimethyl ether can produce [WOCl₄(OMe₂)] and [WOCl₃(OMe₂)²]. researchgate.net The formation of the oxide ligand in these reactions is proposed to occur through a double C-O bond cleavage of the ether. researchgate.net

ReactantProduct(s)Conditions
WCl₆ and Tetrahydropyran (thp)[WOCl₄(thp)]1:2 molar ratio in chloroform, reflux
WCl₆ and Dimethyl ether[WOCl₄(OMe₂)], [WOCl₃(OMe₂)²]Excess dimethyl ether
WCl₆ and Diethyl ether (OEt₂)[WOCl₃(OEt₂)²]1:2 molar ratio

Reactions with Organolithium Reagents

Organolithium reagents are powerful nucleophiles that readily react with this compound, leading to the substitution of chloride ligands with organic groups. These reactions are a cornerstone of organotungsten chemistry. A notable example is the methylation of WCl₆ with trimethylaluminum (B3029685) to produce hexamethyltungsten. wikipedia.org

Treatment of WCl₆ with butyllithium (B86547) generates a reagent that is effective for the deoxygenation of epoxides. wikipedia.org The ratio of the tungsten hexachloride to the lithium reagent is a critical factor in determining the final product. chemicalbook.com Furthermore, the sequential reaction of an organolithium reagent followed by a chlorosilane with a tungsten carbonyl complex can lead to the formation of tungsten(VI) neutral carbene complexes. acs.org For example, the reaction of Tp'W(O)(I)(CO) with methyllithium, followed by trapping with diphenylmethylchlorosilane, yields the carbene complex Tp'W(O)(I)(C(Me)OSiPh₂Me). acs.org

Tungsten PrecursorOrganolithium ReagentSubsequent ReagentProduct
WCl₆Butyllithium-Reagent for epoxide deoxygenation
Tp'W(O)(I)(CO)MethyllithiumDiphenylmethylchlorosilaneTp'W(O)(I)(C(Me)OSiPh₂Me)

Interaction with N-Heterocyclic Carbenes

N-Heterocyclic carbenes (NHCs) are strong σ-donor ligands that form stable complexes with this compound and its derivatives. The reaction of tungsten oxytetrachloride (WOCl₄) with 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (Idipp) results in the formation of a 1:1 adduct, [WOCl₄(Idipp)]. acs.orgnih.gov This adduct is highly sensitive to moisture and can be hydrolyzed to [WO₂Cl₂(Idipp)], which has been structurally characterized. acs.orgnih.gov

NHCs can also induce α-hydrogen abstraction in tungsten(VI) imido dialkyl complexes. For instance, the treatment of W(NAr)(CH₂Ph)₂(OtBu)₂ with various NHCs leads to the formation of tungsten alkylidene complexes of the type W(NAr)(CHPh)(NHC)(CH₂Ph)(OtBu). nih.govd-nb.info This reaction proceeds with the unusual release of a tert-butoxide ligand as tert-butanol. nih.govd-nb.info The reaction rates and yields are highly dependent on the steric and electronic properties of both the imido ligand and the NHC. nih.govd-nb.info

Tungsten PrecursorNHCProductKey Feature
WOCl₄1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (Idipp)[WOCl₄(Idipp)]1:1 adduct formation
[WOCl₄(Idipp)]H₂O (slow hydrolysis)[WO₂Cl₂(Idipp)]Controlled hydrolysis product
W(NAr)(CH₂Ph)₂(OtBu)₂Various NHCsW(NAr)(CHPh)(NHC)(CH₂Ph)(OtBu)α-H abstraction, release of tBuOH

Redox Chemistry and Formation of Lower Oxidation State Tungsten Species

The hexavalent tungsten center in WCl₆ is highly electrophilic and readily undergoes reduction to form more stable, lower oxidation state tungsten compounds. This section explores the pathways of this reduction and the resulting tungsten(IV) complexes.

The reduction of this compound can be initiated by a range of reagents, leading to tungsten(V) and tungsten(IV) species. These reduction pathways are often complex and can involve various intermediates. For instance, reactions with nitrogen donors like aliphatic amines can lead to the formation of W(V) or W(IV) salts. unipi.it The stoichiometry of the reaction often dictates the final oxidation state of the tungsten. A 1:1 molar ratio of WCl₆ to certain aliphatic amines can produce W(V) salts, while a 1:2 molar ratio can result in the formation of W(IV) salts. unipi.it

Electron exchange processes are fundamental to these reductions. unipi.it The reduction of WCl₆ can also be achieved with other organic molecules. For example, tetrachloroethylene (B127269) can reduce WCl₆ to form W(V) hexachloride complexes. In sodium chloride saturated sodium chloroaluminate melts, the addition of WCl₆ leads to the formation of the tungsten(V) hexachloride anion, [WCl₆]⁻, which can be further reduced electrochemically to [WCl₆]²⁻ and [WCl₆]³⁻. ncku.edu.tw

Solid-state reduction of WCl₆ with lead powder has also been studied, revealing a series of intermediate compounds as the tungsten is reduced from W(VI) to W(II). researchgate.net The reaction of WCl₆ with N-substituted ureas can also proceed with an electron interchange, affording salts containing the [WCl₆]⁻ anion. unipi.it

Table 1: Examples of Reduction Reactions of this compound

ReductantMolar Ratio (WCl₆:Reductant)Resulting Tungsten SpeciesReference
Triethylamine (B128534) (NEt₃)1:1[NEt₃H][WCl₆] (W(V)) unipi.it
Triethylamine (NEt₃)1:2[NHEt₃]₂[WCl₆] (W(IV)) unipi.it
Benzylamine (B48309) (NH₂CH₂Ph)1:2[NH₃CH₂Ph]₂[WCl₆] (W(IV)) unipi.it
Tetrachloroethylene (C₂Cl₄)2:1[WCl₆]⁻ (W(V))
N,N'-bis(trimethylsilyl)-2,5-dimethyldihydropyrazine (Si-Me₂-DHP)1:1.5'WCl₃' species (W(III)) nih.gov

The reduction of this compound is a common route to synthesize tungsten(IV) chloride (WCl₄) and its complexes. While WCl₄ itself can be challenging to isolate and handle, its adducts with various ligands are more stable and have been well-characterized. A notable example is the formation of bis(diethyl ether)tungsten(IV) chloride, WCl₄(Et₂O)₂, from the reduction of WCl₆ with diethylzinc (B1219324) in diethyl ether. nih.gov This complex features a hexacoordinated tungsten(IV) center with a trans-octahedral geometry. nih.gov

Similarly, the reaction of WCl₆ with two equivalents of amines like triethylamine or benzylamine leads to the isolation of the corresponding W(IV) salts, [NHEt₃]₂[WCl₆] and [NH₃CH₂Ph]₂[WCl₆], respectively. unipi.it In these complexes, the tungsten exists as the hexachlorotungstate(IV) anion, [WCl₆]²⁻. The formation of organoimido-tungsten(IV) complexes, such as [W(NR)Cl₂L₃] (where R is an organic group and L is a phosphine (B1218219) ligand), can be achieved through the reduction of higher-valent tungsten imido complexes, which are themselves derived from WCl₆. rsc.org These synthetic routes highlight the importance of WCl₆ as a starting material for accessing the rich chemistry of tungsten(IV).

Table 2: Selected Tungsten(IV) Chloride Complexes Derived from this compound

ComplexPrecursorsKey Structural FeatureReference
WCl₄(Et₂O)₂WCl₆, Diethylzinc, Diethyl ethertrans-coordinated diethyl ether molecules nih.gov
[NHEt₃]₂[WCl₆]WCl₆, Triethylamine (1:2 ratio)Hexachlorotungstate(IV) anion unipi.it
[NH₃CH₂Ph]₂[WCl₆]WCl₆, Benzylamine (1:2 ratio)Hexachlorotungstate(IV) anion unipi.it
[W(NPh)Cl₂(PMe₃)₃]Derived from [W(NPh)Cl₄] (from WOCl₄ and PhNCO) via reductionMeridional phosphine ligands rsc.org

Reaction Mechanisms in Catalytic Cycles

This compound is a precursor for highly active catalysts, particularly in the field of polymerization. The activation of WCl₆ and its subsequent mechanistic behavior are crucial for its catalytic efficacy.

For a considerable time, the polymerization of acetylenes catalyzed by WCl₆-based systems was believed to proceed through a metathesis mechanism involving metal-carbene species. However, recent studies on the polymerization of diphenylacetylenes using a WCl₆/tetraphenyltin (B1683108) (Ph₄Sn) catalytic system have provided strong evidence for an alternative pathway: a migratory insertion mechanism. researchgate.netiaea.orgnih.gov

In this mechanism, the polymerization is initiated by the in-situ formation of a phenyltungsten(VI) species. researchgate.net This species then adds to a diphenylacetylene (B1204595) monomer. researchgate.netiaea.orgnih.gov Mass spectrometric analysis of the resulting polymers and oligomers has shown the incorporation of a phenyl group from the tetraphenyltin co-catalyst at the initiating end of the polymer chain, which supports the migratory insertion pathway. researchgate.netnih.gov This mechanism provides a more accurate description of the polymerization process for diphenylacetylenes with the WCl₆/Ph₄Sn system than the long-accepted metathesis mechanism. researchgate.netiaea.orgnih.govdntb.gov.ua

In many catalytic applications, particularly in ring-opening metathesis polymerization (ROMP), this compound itself is not the active catalyst but rather a catalyst precursor. nih.gov A critical step in generating the active catalytic species is the alkylation of the tungsten center, which is typically achieved through the addition of a co-activator. nih.gov

The choice of co-activator is crucial for the efficiency and stability of the catalytic system. Highly aggressive alkylating agents, such as organoaluminum compounds (e.g., ethylaluminum dichloride), are very effective in controlled, impurity-free environments. nih.govacs.org These co-activators readily alkylate the tungsten, initiating the catalytic cycle. However, their high sensitivity to air and other impurities limits their practical application in less controlled settings. nih.gov

More stable alkylating agents have been explored to overcome these limitations. Phenylacetylene, for instance, has been demonstrated to be an effective co-activator for WCl₆-based systems, even in the presence of air. nih.gov The co-activator's role is to transfer an organic group to the tungsten center, forming an organotungsten species that is the true initiator of the polymerization. researchgate.net In some systems, a dissolution agent like nonylphenol may also be required to ensure the solubility of WCl₆ in the monomer solution, facilitating the activation process. nih.gov

Applications of Tungsten Vi Chloride in Advanced Materials Science

Chemical Vapor Deposition (CVD) Precursor for Tungsten-Containing Films

Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality, high-performance solid materials, typically under vacuum. In this process, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Tungsten(VI) chloride's volatility and reactivity make it a suitable precursor for the deposition of various tungsten-containing thin films.

Tungsten Metal Thin Films

This compound is a key precursor in the CVD of tungsten metal thin films, particularly in the semiconductor industry. These films are integral as low-resistivity electrical connections, including horizontal interconnects, vias between metal layers, and contacts. The process generally involves the reduction of this compound at elevated temperatures.

Hydrogen is a common reducing agent in this process. The reduction of WCl6 by hydrogen allows for the deposition of tungsten films. To facilitate this, a fluidized bed CVD system can be employed, where hydrogen acts as both the fluidization and reaction gas. nasa.gov In some applications, particularly in coating powders such as uranium dioxide for nuclear thermal propulsion, a H2/Ar ratio of 10:1 is maintained to achieve the appropriate reaction stoichiometry. nasa.gov

Another approach involves the use of diborane (B8814927) (B2H6) as a reducing agent. This method includes depositing a tungsten nucleation layer by exposing a substrate to diborane and then to a tungsten chloride, followed by the deposition of bulk tungsten. google.com The deposition temperatures for these processes typically range between 450°C and 650°C. google.com

Research Findings on CVD of Tungsten Metal Thin Films from this compound
ParameterDetailsReference
Reducing AgentsHydrogen (H2), Diborane (B2H6), Silanes, Germanes nasa.govgoogle.com
Deposition Temperature450°C - 650°C google.com
ApplicationsElectrical connections in semiconductor devices, Coating for nuclear fuel particles nasa.govgoogle.com

Tungsten Oxide Thin Films

This compound is also utilized in the synthesis of tungsten oxide thin films, which are of interest for their electrochromic, photocatalytic, and gas-sensing properties. While various methods exist for the creation of these films, Atmospheric Pressure Chemical Vapor Deposition (APCVD) is a notable technique employing WCl6.

In one study, tungsten-doped vanadium dioxide (VO2) thin films were prepared by the APCVD reaction of vanadium oxytrichloride (VOCl3), water (H2O), and this compound at 650°C. rsc.org This process demonstrates the feasibility of incorporating tungsten from a WCl6 precursor into a metal oxide film via CVD. The research indicated that increasing the this compound content in the gas phase led to a higher tungsten loading within the film. rsc.org

Beyond CVD, this compound is a common starting material for sol-gel synthesis of tungsten oxide nanopowders, which can then be used to create thick films. In this method, WCl6 is dissolved in ethanol (B145695) to form a tungsten-alkoxide solution. The subsequent addition of an ammonia-hydroxide solution precipitates tungsten hydroxide, which is then calcined to form WO3 powders. jkps.or.kr

Deposition Parameters for Tungsten-Doped VO2 Thin Films via APCVD
ParameterDetailsReference
PrecursorsVanadium oxytrichloride (VOCl3), Water (H2O), this compound (WCl6) rsc.org
Deposition Temperature650°C rsc.org
Resulting FilmTungsten-doped Vanadium dioxide (W-doped VO2) rsc.org

Tungsten Nitride Thin Films

Tungsten nitride (WN) thin films are crucial in microelectronics as diffusion barriers, particularly for copper interconnects. This compound is a precursor for the deposition of these films. A tungsten nitride barrier layer can be deposited on oxide surfaces by first flowing ammonia (B1221849) (NH3) and then flowing WCl6 to form the WN layer. google.com Alternatively, a layer of tungsten deposited from WCl6 can be exposed to ammonia to form a tungsten nitride barrier layer. google.com

While other precursors are also used for WN deposition, the use of WCl6 offers a fluorine-free alternative, which is advantageous in semiconductor manufacturing.

Fluorine-Free Deposition Techniques

A significant advantage of using this compound as a precursor in CVD is the ability to deposit fluorine-free tungsten films. google.com The conventional precursor, tungsten hexafluoride (WF6), can lead to the incorporation of fluorine into the deposited film. This residual fluorine can cause electromigration and diffuse into adjacent components, damaging contacts and reducing device performance. google.com

By utilizing WCl6, these issues can be circumvented, leading to more reliable and higher-performing electronic devices. This makes this compound a critical component in advanced semiconductor fabrication processes where high-purity films with excellent electrical properties and stability are required.

Nanomaterial Synthesis

The application of this compound extends beyond thin film deposition to the synthesis of nanomaterials, particularly tungsten nanoparticles. These nanoparticles possess unique properties that make them suitable for various applications, including catalysis and as components in advanced composites.

Tungsten Nanoparticles

Several methods have been developed to synthesize tungsten nanoparticles from this compound, typically involving a reduction reaction.

One method involves the carbothermal hydrogen reduction (CHR) of WCl6 on a graphite (B72142) support. In this process, metallic tungsten nanoparticles are produced at a temperature of 773 K. nih.gov X-ray diffraction studies confirm the production of metallic tungsten at this temperature, while at higher temperatures (1073 K), a metastable tungsten carbide (W2C) phase is formed. nih.gov The resulting nanoparticles exhibit a thin, flattened shape on the graphite support. nih.gov

Another approach is a liquid-ammonia-based synthesis. Here, this compound is reduced by dissolved sodium in liquid ammonia. This method yields tungsten nanoparticles with a diameter of 1–2 nm. rsc.org These nanoparticles can be dispersed in alkanes.

A room-temperature synthesis method has also been developed, which can be applied to various tungsten halide salts, including WCl6. This technique allows for the production of monodisperse nanoparticles with a general size range of 5 to 20 nm. labpartnering.org

Synthesis Methods for Tungsten Nanoparticles from this compound
MethodReducing Agent/SupportReaction TemperatureResulting Nanoparticle SizeReference
Carbothermal Hydrogen Reduction (CHR)Graphite support with Hydrogen773 KNot specified, thin and flattened nih.gov
Liquid-Ammonia-Based SynthesisDissolved SodiumLow temperature (liquid ammonia)1–2 nm rsc.org
Room-Temperature SynthesisSufficient reducing agent to fully reduce the metalRoom Temperature5–20 nm labpartnering.org

Tungsten Oxychloride Nanostructures (e.g., Mo-doped W18O49)

This compound is a key precursor in the synthesis of advanced tungsten oxychloride nanostructures, such as molybdenum-doped W18O49 (Mo-W18O49). These materials are noted for their potential in electrocatalysis.

A common method for synthesizing these nanostructures is through a hydrothermal or solvothermal process. In a typical synthesis of urchin-like Mo-W18O49 nanostructures, this compound and Molybdenum(V) chloride are used as the tungsten and molybdenum precursors, respectively. researchgate.net The process involves dispersing WCl6 and MoCl5 in absolute ethanol, followed by heating in a Teflon-lined stainless steel autoclave at 200 °C for approximately 10 hours. researchgate.netnih.gov This method allows for the controlled doping of molybdenum into the W18O49 crystal structure, which has been shown to increase the number of active sites for reactions like the electrochemical hydrogen evolution reaction (HER). researchgate.net The resulting 3D urchin-like morphology, composed of 1D nanowires, provides a high surface area that facilitates fast interfacial charge transfer, enhancing electrocatalytic performance. researchgate.net

Mesoporous Tungsten Trioxide (WO3) Synthesis

This compound is frequently employed as the inorganic precursor for the synthesis of mesoporous tungsten trioxide (WO3), a material with significant applications in electrochromic devices, gas sensors, and supercapacitors. tees.ac.uknih.gov The synthesis is often achieved through a template-assisted sol-gel process. tees.ac.uknih.gov

In this method, a structure-directing agent, such as a high-molecular-weight amphiphilic block copolymer like Pluronic P123, is dissolved in a solvent like absolute ethanol. nih.govacs.org this compound is then added to this solution. nih.gov The mixture forms a sol that, upon further processing such as ultrasonic spray deposition and subsequent calcination, yields crystalline mesoporous WO3. nih.gov The polymer template creates microscopic phase separation, which, after being removed by oxidation during calcination, leaves behind a network of nanometer-scale pores. nih.govacs.org This technique allows for the creation of films with a high specific surface area, which is advantageous for applications requiring efficient charge transfer and surface reactions. nih.gov

Another approach is the solvothermal method, where simply altering the solvent composition (e.g., ethanol, water, or a mix) during the treatment of WCl6 can produce various crystalline phases and morphologies of tungsten oxide, including nanosheets and nanorods. researchgate.net

Tungsten Disulfide Nanosheets (WS2) and Composites (WS2/rGO)

This compound is a vital starting material for the large-scale synthesis of two-dimensional (2D) tungsten disulfide (WS2) nanosheets and their composites with reduced graphene oxide (WS2/rGO). rutgers.edursc.org These materials are of great interest for their applications in catalysis, particularly for the hydrogen evolution reaction (HER), as well as in energy storage. rutgers.eduscispace.com

The most common and scalable method for their production is the hydrothermal synthesis. rutgers.edursc.org In a typical procedure, WCl6 is reacted with a sulfur source, such as thioacetamide (B46855) (TAA), in an aqueous solution within a sealed autoclave at elevated temperatures (e.g., 220-265 °C). rutgers.eduresearchgate.net During this process, hydrogen sulfide (B99878) (H2S) is released from the thioacetamide, which then reduces the this compound to form WS2 nanosheets. rutgers.edu

For the synthesis of WS2/rGO composites, graphene oxide (GO) is added to the initial reaction mixture. rutgers.edursc.org The WS2 nanosheets form epitaxially on the GO, which is simultaneously reduced to rGO during the hydrothermal process. rsc.org This intimate contact between the WS2 nanosheets and the conductive rGO network facilitates enhanced charge transfer kinetics, leading to significantly improved electrocatalytic activity for the HER compared to pure WS2 nanosheets. rutgers.edu

Precursor for Functional Materials

Beyond its role in creating specific tungsten oxide and sulfide nanostructures, this compound is a foundational precursor for a range of functional materials with direct applications in advanced engineering and electronics.

Self-Healing Epoxy Composites

This compound has been identified as a highly effective and cost-efficient catalyst precursor for self-healing epoxy composites. nih.gov These materials are designed to autonomically repair damage, thereby extending the lifetime of structural components. researchgate.net The healing mechanism is based on the ring-opening metathesis polymerization (ROMP) of a healing agent, typically dicyclopentadiene (B1670491) (DCPD), which is stored in microcapsules within the epoxy matrix. nih.govresearchgate.net

When a crack propagates through the material, it ruptures the microcapsules, releasing the DCPD. The released liquid flows into the crack plane and comes into contact with the dispersed WCl6 catalyst particles. In the presence of a co-activator, such as phenylacetylene, the WCl6 initiates the rapid polymerization of DCPD, bonding the crack faces and restoring structural integrity. nih.govresearchgate.net

WCl6 offers significant advantages over other catalysts like the commonly used Grubbs' catalyst, including lower cost and a higher melting point (275 °C vs. 153 °C), which provides greater thermal stability during composite processing. nih.gov Research has demonstrated that epoxy systems with WCl6 can achieve high healing efficiencies.

Catalyst Loading (wt% WCl6)Sample TypeHealing Efficiency (%)Source
12 wt%Self-activated (manual injection)Nearly complete fracture recovery nih.govnih.gov
15 wt%Self-activated64.9% researchgate.net
10 wt% (with 10 wt% microcapsules)In situ self-healing~38.0% researchgate.net
Not specified (with 15 wt% microcapsules)In situ self-healing~20% nih.govnih.gov

Components for Electronic Devices (e.g., Single Crystal Tungsten Wire)

In the field of electronics, this compound is a critical precursor for manufacturing components that leverage tungsten's high conductivity and thermal stability. It is notably used in the production of single-crystal tungsten wire and for creating conductive thin films. theoremchem.com

The primary method for these applications is chemical vapor deposition (CVD). In this process, volatile WCl6 is introduced into a reaction chamber where it decomposes at high temperatures, depositing a thin, uniform film of pure tungsten onto a substrate. This technique is essential for manufacturing integrated circuits and other microelectronic devices. Similarly, WCl6 is used as a starting material to create electrically conductive coatings on glass surfaces. theoremchem.com

Dopant for Perovskite Solar Cells

This compound is utilized as a dopant to enhance the performance of perovskite solar cells (PSCs). Specifically, it has been used to modify the electron transport layer (ETL), which is a critical component for extracting and transporting photo-generated electrons from the perovskite absorber layer.

In one application, WCl6 serves as a dopant for fabricating titanium dioxide (TiO2) compact layers. iaea.org Doping the TiO2 layer with tungsten can improve its electronic properties, such as increasing electrical conductivity and reducing the density of trap states that hinder electron transport. iaea.org An improved ETL with enhanced carrier transport and extraction capabilities can lead to an increase in the short-circuit current (JSC) and fill factor (FF) of the solar cell, ultimately resulting in higher power conversion efficiency (PCE). iaea.org Research has shown that PSCs using a W-doped TiO2 ETL achieved a significantly higher efficiency compared to those with a pure TiO2 layer. iaea.org

Light-Emitting Devices

This compound is a key precursor in the fabrication of tungsten-based nanomaterials for next-generation light-emitting devices, including quantum dot light-emitting diodes (QLEDs) and organic light-emitting diodes (OLEDs).

Researchers have successfully synthesized tungsten oxide (WO3) quantum dots (QDs) using a one-pot microwave-assisted method with this compound as the tungsten source. arxiv.orgrsc.org These WO3 QDs are ultrafine, with sizes ranging from 2 to 3 nanometers, and exhibit favorable blue photoluminescence. arxiv.org The synthesis involves dissolving WCl6 in ethylene (B1197577) glycol, followed by a microwave treatment. rsc.org While the intrinsic optical properties of these QDs are promising, their direct integration into and the resulting performance of light-emitting diodes are areas of ongoing research.

In the realm of OLEDs, tungsten oxide thin films, which can be prepared from WCl6, are utilized as buffer layers to enhance device performance and stability. When a 12 nm thick tungsten oxide layer was used as an interlayer between the hole-transport layer and the anode, the OLED demonstrated a maximum current efficiency of approximately 8.42 cd/A.

Furthermore, chloride-passivated tungsten phosphate (B84403) has been employed as a hole transport layer in all-inorganic QLEDs, leading to a significant enhancement in performance. This approach resulted in a record external quantum efficiency (EQE) of approximately 9.27% and a substantial improvement in operational lifetime, with a T50 (time to 50% of initial luminance) of over 100,000 hours at an initial luminance of 100 cd/m².

Device TypeTungsten-Based MaterialRole of MaterialKey Performance MetricValue
OLEDTungsten OxideBuffer LayerCurrent Efficiency~8.42 cd/A
All-Inorganic QLEDChloride-Passivated Tungsten PhosphateHole Transport LayerExternal Quantum Efficiency (EQE)~9.27%
All-Inorganic QLEDChloride-Passivated Tungsten PhosphateHole Transport LayerOperational Lifetime (T50)>100,000 hours

Anode Materials for Lithium-Ion Batteries

This compound is a valuable precursor for synthesizing tungsten-based anode materials for lithium-ion batteries (LIBs), such as tungsten oxides (WOx) and tungsten sulfides (WSx). These materials are of interest due to their high theoretical capacities. However, they often suffer from large volume changes during the charge-discharge cycles, which can lead to rapid capacity decay. nih.govmdpi.com Research has focused on creating nanostructured materials and composites to mitigate these issues and enhance electrochemical performance.

One approach involves the hydrothermal synthesis of hexagonal tungsten trioxide (h-WO3) using this compound as a precursor. In a study, h-WO3 synthesized via a hydrothermal route using NaCl and Na-EDTA as structure-directing templates exhibited an initial discharge capacity of 814.3 mAh/g. ncl.edu.tw Another variation of this method, employing a different molar ratio of reagents and a higher temperature, yielded a material with a high first coulombic efficiency of 86.9%. ncl.edu.tw

Solvothermal synthesis using WCl6 in the presence of oleylamine (B85491) as a directing agent has been used to produce ultrathin tungsten oxide nanowires. rsc.org By controlling the molar ratio of WCl6 to oleylamine, the morphology of the resulting tungsten oxide can be tailored from nanosheets to nanowires. rsc.org

Furthermore, tungsten oxide-reduced graphene oxide (WO3/rGO) nanocomposites have been synthesized hydrothermally. A composite with 8% graphene oxide exhibited an initial discharge capacity of 987.4 mAh/g and maintained a capacity of 219.5 mAh/g after 100 cycles at a high current density of 700 mA/g. ncl.edu.tw This demonstrates the potential of compositing with conductive carbon materials to improve cycling stability and rate capability.

Anode MaterialSynthesis Method from WCl6 PrecursorInitial Discharge Capacity (mAh/g)Capacity after 100 Cycles (mAh/g)Current Density (mA/g)First Cycle Coulombic Efficiency (%)
Hexagonal WO3Hydrothermal814.3--53.7
Hexagonal WO3Hydrothermal with Na-EDTA558.9--86.9
WO3/rGO (8%)Hydrothermal987.4219.570064.6

Spectroscopic Techniques for Elucidating Chemical Behavior

Spectroscopy is a fundamental tool for probing the electronic and molecular structure of this compound and its reaction products. Techniques such as UV-Vis and NMR spectroscopy offer valuable information on reactivity, stability, and the nature of newly formed chemical bonds.

UV-visible (UV-Vis) spectroscopy is employed to monitor the stability and reactivity of this compound. The environmental stability of different forms of WCl₆ has been assessed using UV-Vis absorbance spectrophotometry. nih.gov For instance, samples exposed to air for varying durations can be dissolved in a dry solvent like toluene, and their spectra, typically recorded from 280 to 800 nm, reveal changes indicative of hydrolysis or degradation. nih.gov

This technique is also used to characterize the electronic structure of WCl₆ and its complexes. The UV-visible spectrum of monomeric WCl₆ has been obtained and analyzed by isolating the species in an inert matrix. rsc.org Furthermore, studies in sodium chloride saturated sodium chloroaluminate melts have utilized UV-visible absorption spectroscopy to identify the formation of the tungsten(V) hexachloride anion, [WCl₆]⁻, from the addition of WCl₆. osti.gov Luminescent tungsten(VI) complexes derived from WCl₆ exhibit intense, broad absorption bands in the visible region, a characteristic that is crucial for their application in photocatalysis. rsc.org

While this compound itself is not typically characterized by NMR due to its d⁰ electronic configuration and lack of suitable nuclei for routine analysis, NMR spectroscopy is indispensable for the structural elucidation of its numerous derivatives. Solution-state NMR is a primary method for characterizing the products of reactions between WCl₆ and organic substrates. unipi.it

In a systematic study of the reactivity of WCl₆ with carbonyl compounds, several new tungsten complexes were identified. unipi.it While some of these products could be isolated as crystalline solids, others were found to be unstable and could only be detected and characterized in solution via NMR spectroscopy. unipi.it For example, the reactions with certain ketones and aldehydes in dichloromethane (B109758) yielded oxo-tungsten(VI) complexes whose formation and structure were confirmed by NMR analysis. unipi.it

Furthermore, multinuclear NMR, such as ¹H and ³¹P{¹H} spectroscopy, is used to fully characterize coordination complexes, including seven-coordinate tungsten(VI) species formed with diphosphine and diarsine ligands. soton.ac.uk The chemical shifts and coupling constants provide definitive information about the coordination environment and the connectivity of atoms within the molecule.

Diffraction Methods for Crystalline Structure Determination

Diffraction techniques are the definitive methods for determining the precise three-dimensional arrangement of atoms in the solid state. They provide fundamental data on bond lengths, bond angles, and crystal packing for both WCl₆ and its complex derivatives.

This compound is known to exist in at least two polymorphic forms, which have been characterized by X-ray Diffraction (XRD). wikipedia.org The α-form is more stable at room temperature, while the wine-red β-form can be obtained by rapid cooling. wikipedia.org The crystal structures of both as-received and recrystallized WCl₆ have been confirmed by XRD to be the hexagonal α-WCl₆ polymorph. nih.gov

Both polymorphs consist of discrete, octahedrally coordinated WCl₆ molecules. wikipedia.org The tungsten atom is at the center, bonded to six chlorine atoms. Powder X-ray and neutron diffraction studies have been used to refine the crystal structures. materialsproject.org The α-polymorph possesses a rhombohedral (trigonal) crystal structure, while the β-polymorph is hexagonal. wikipedia.org Despite the different crystal packing, the molecular geometry within the polymorphs is very similar, with W-Cl bond lengths in the range of 224–229 pm. wikipedia.orgmaterialsproject.orgmaterialsproject.org

Crystallographic Data for this compound Polymorphs
PolymorphCrystal SystemSpace GroupW-Cl Bond Length (Å)Reference
α-WCl₆Trigonal (Rhombohedral)R-32.29 materialsproject.org
β-WCl₆Trigonal (Hexagonal)P-3m12.29 materialsproject.org

Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the molecular structure of crystalline derivatives of this compound. This technique has been instrumental in characterizing a wide array of coordination complexes, revealing diverse geometries and bonding modes.

The high Lewis acidity of WCl₆ allows it to react with a variety of organic molecules containing donor atoms, leading to a rich coordination chemistry. The molecular structures of numerous reaction products have been ascertained by single-crystal X-ray studies. unipi.it For example, the reaction of WCl₆ with N,N-dimethylformamide yields the complex WOCl₄(OCHNMe₂), whose structure was confirmed by this method. unipi.it Similarly, reactions with other carbonyl-containing compounds have produced derivatives whose structures were determined crystallographically, revealing details of bond lengths and angles. unipi.it

The versatility of tungsten's coordination sphere is evident from the variety of geometries observed in these complexes. While the parent WCl₆ is octahedral, its derivatives can adopt other coordination numbers and shapes. Single-crystal X-ray diffraction has revealed pentagonal bipyramidal geometries in seven-coordinate tungsten(VI) complexes like [WOCl₄{o-C₆H₄(AsMe₂)₂}]. soton.ac.uk The first structurally characterized tungsten(VI) N-heterocyclic carbene (NHC) complex, [WO₂Cl₂(Idipp)], was found to have a trigonal-bipyramidal geometry. acs.org

Selected Single-Crystal X-ray Diffraction Data for WCl₆ Derivatives
CompoundCoordination Geometry at TungstenKey Structural FeatureReference
WOCl₄(OCHNMe₂)Distorted OctahedralProduct of reaction with an amide unipi.it
[PhNHC(Me)N(Ph)C(O)Me][WCl₆]Octahedral ([WCl₆]⁻ anion)Ionic salt with W(V) anion unipi.it
[WOCl₄{o-C₆H₄(AsMe₂)₂}]Pentagonal BipyramidalSeven-coordinate W(VI) complex soton.ac.uk
[WO₂Cl₂(Idipp)]Trigonal BipyramidalFirst structurally characterized W(VI) NHC complex acs.org

Microscopic Imaging for Morphology and Dispersion Analysis

Microscopic techniques, particularly Scanning Electron Microscopy (SEM), are used to investigate the morphology, particle size, and surface characteristics of solid this compound. This is especially important in applications where particle size and shape influence reactivity or dispersion, such as in catalysis. nih.gov

SEM imaging has been used to compare the morphology of as-received WCl₆ with a recrystallized form. nih.gov As-received WCl₆ typically appears as granular particles, whereas recrystallized WCl₆ can exhibit a high aspect ratio, planar geometry. nih.gov The analysis of SEM images allows for the determination of average particle sizes, which is a critical parameter for understanding and controlling the material's properties. nih.gov

Particle Size of WCl₆ Forms Determined by SEM Image Analysis
Form of WCl₆Average Particle Size (μm)Reference
As-received76 ± 46 nih.gov
Recrystallized66 ± 38 nih.gov

Advanced Characterization and Structural Investigations

Scanning Electron Microscopy (SEM) of Tungsten(VI) Chloride Particles

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the morphology and surface features of materials at the micro- and nanoscale. In the context of this compound (WCl₆), SEM analysis provides valuable insights into the particle size, shape, and aggregation state of the compound in different forms.

Detailed research findings have utilized SEM to visualize the morphology of WCl₆ particles. One study captured images of as-received, recrystallized, and wax-protected WCl₆. researchgate.net The as-received particles were characterized by their irregular, agglomerated structures. In contrast, the recrystallized WCl₆ exhibited a more defined, crystalline morphology. When protected with wax, the WCl₆ particles were observed to be encapsulated within the wax matrix. researchgate.net The scale bars in the published SEM images indicate that the particle sizes are in the range of 100 micrometers. researchgate.net

The following table summarizes the morphological characteristics of this compound particles observed under different conditions via SEM.

Sample Form Observed Morphology Particle Size Range (Approximate)
As-receivedIrregular, agglomerated particles100 µm
RecrystallizedMore defined, crystalline structure100 µm
Wax ProtectedEncapsulated within a wax matrix100 µm

Theoretical and Computational Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a central computational method for studying tungsten compounds due to its favorable balance of accuracy and computational cost.

DFT calculations have been successfully employed to determine the gas-phase molecular structure of tungsten(VI) chloride (WCl₆). Theoretical optimizations consistently predict an octahedral geometry (Oₕ symmetry) for the molecule, which aligns well with experimental findings. rsc.orgresearchgate.netresearchgate.net

Utilizing the B3LYP functional with a quasi-relativistic electron core potential and basis sets of DZ+P quality, researchers have been able to reproduce the experimental structure and vibrational frequencies of WCl₆ with good accuracy. rsc.orgresearchgate.netresearchgate.net These calculations provide precise data on bond lengths and angles, which are fundamental to understanding the compound's physical and chemical properties. The Materials Project database, for instance, reports a calculated structure where the tungsten atom is octahedrally coordinated to six chlorine atoms. materialsproject.org

Table 1: Calculated Structural Parameters for this compound

Parameter Value Method/Source
Symmetry Octahedral (Oₕ) DFT (B3LYP) rsc.orgresearchgate.netresearchgate.net

Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity, particularly its sensitivity to moisture. While WCl₆ hydrolyzes rapidly, DFT calculations on analogous and related systems have provided significant insights into the likely mechanistic pathways. sciencemadness.org

Computational studies on the hydrolysis of the related tungsten(VI) N-heterocyclic carbene complex, [WOCl₄(Idipp)], have been performed to probe the reaction pathway. nih.gov The calculations suggest a mechanism initiated by the nucleophilic attack of a water molecule on the tungsten center. nih.gov This is followed by a concerted step where a second water molecule acts as a proton shuttle, facilitating the elimination of a hydrogen chloride (HCl) molecule. nih.gov This proposed pathway is described as an associative interchange mechanism. nih.gov

First-principles calculations on the hydrolysis of tungsten hexafluoride (WF₆) further support a stepwise mechanism involving the formation of stable adducts with water, followed by the substitution of halide ligands. elsevierpure.com In the WF₆ system, the hydrolysis of the tungsten oxytetrafluoride (WOF₄) intermediate was identified as the rate-limiting step. elsevierpure.com

Table 2: Proposed Steps for the Hydrolysis of a Tungsten(VI) Complex

Step Description
1. Nucleophilic Attack A water molecule attacks the electrophilic tungsten center, forming a coordinate bond. nih.gov
2. Intermediate Formation An intermediate adduct is formed. nih.govelsevierpure.com

Time-Dependent Density Functional Theory (TDDFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TDDFT) is a powerful extension of DFT used to investigate the excited-state properties of molecules, such as electronic absorption spectra. ohio-state.eduarxiv.org It is one of the most practical ab initio methods for calculating electronic excitation energies for systems containing a large number of atoms. ohio-state.edu

Benchmark studies on a series of tetrahedral d⁰ metal oxides, including the related tungstate (B81510) ion (WO₄²⁻), have been conducted to evaluate the performance of various density functionals for TDDFT calculations. nih.gov These studies are critical for selecting the appropriate functional to achieve accurate predictions. For heavier 5d systems like tungsten, hybrid functionals such as B3LYP and PBE0, as well as the long-range corrected functional LCBP86, have demonstrated high accuracy, with root-mean-square deviations around 0.2 eV. nih.gov In contrast, local functionals and those with a high fraction of Hartree-Fock exchange tend to show larger deviations. nih.gov An alternative approach, known as real-time TDDFT (RT-TDDFT), involves propagating the Kohn-Sham equations over time to simulate the response to an external field, which can provide a broad spectrum of electronic excitations. joshuagoings.com

Computational Modeling of Catalytic Intermediates

This compound serves as a vital precursor for a wide range of homogeneous and heterogeneous catalysts used in industrial processes like olefin metathesis and polymerization. unipi.it Computational modeling, particularly with DFT, is instrumental in elucidating the mechanisms of these catalytic reactions by identifying and characterizing the structures and energetics of transient intermediates.

For example, in studies of low-valent tungsten redox catalysis, DFT calculations have been used to map the free energy profile of the entire catalytic cycle. youtube.com Such calculations can reveal the rate-determining step and explain why certain catalytic intermediates may be too short-lived to be detected experimentally. youtube.com Computational studies have also shed light on the reactions of WCl₆ with carbonyl compounds, which lead to the formation of tungsten-oxo complexes that can themselves be key intermediates in catalytic processes. unipi.it The formulation of adducts, such as the N-heterocyclic carbene complex [WOCl₄(Idipp)], has also been supported by DFT calculations, providing a basis for understanding their subsequent reactivity. nih.gov

Advanced Quantum Chemical Methodologies for Tungsten Systems

While DFT is a versatile tool, certain complex electronic structures, particularly those involving open-shell species or significant electron correlation, may require more sophisticated quantum chemical methods for an accurate description. Tungsten chemistry often involves such complexities, for example, in lower oxidation state compounds like WCl₅ (a d¹ system). researchgate.netelsevierpure.com

Advanced methodologies beyond standard DFT include Wave Function Theory (WFT), which provides a different approach by considering the wave function of each individual electron. taylor.edu For open-shell systems, specialized techniques such as the spin-unrestricted and spin-restricted open-shell Hartree-Fock methods are foundational. elsevierpure.com To achieve higher accuracy, these are often coupled with methods that account for electron correlation. elsevierpure.com

For a highly rigorous treatment, methods based on second quantization, time-dependent perturbation theory, and response theory are employed. ntnu.edu These advanced formalisms allow for the development of new theoretical models to more accurately describe complex electronic phenomena and molecular properties in challenging systems like those containing heavy elements such as tungsten. ntnu.edu

Future Directions and Emerging Research Areas

Development of Novel Tungsten(VI) Chloride Derivatives

A primary focus of ongoing research is the synthesis of new tungsten compounds derived from WCl₆. The reactivity of the W-Cl bond allows for the substitution of chloride ligands with a wide array of other functional groups, leading to derivatives with tailored electronic and structural properties. wikipedia.org

Key areas of development include:

Organometallic Derivatives: The methylation of WCl₆ using reagents like trimethylaluminum (B3029685) to form hexamethyl tungsten represents a foundational example of its use in organometallic synthesis. wikipedia.orgchemicalbook.com Research is expanding to include a broader range of alkyl, aryl, and carbene ligands, creating complexes for specific catalytic applications. chemicalbook.comchemicalbook.com

Oxychloride and Other Halide Derivatives: Controlled hydrolysis of WCl₆ leads to the formation of tungsten oxychlorides such as tungsten(VI) oxytetrachloride (WOCl₄) and tungsten(VI) dichloride dioxide (WO₂Cl₂). wikipedia.orgchemicalbook.com These compounds are not mere byproducts but are themselves valuable precursors. For instance, WOCl₄ can react with N-heterocyclic carbenes (NHCs) to form stable adducts for further chemical transformations. Research also explores the synthesis of mixed-halide and pseudohalide derivatives, such as those containing bromide or thiocyanate, to fine-tune the compound's reactivity. wikipedia.org

Chalcogenide Derivatives: A significant emerging area is the synthesis of derivatives incorporating heavier chalcogens. For example, tungsten(VI) selenide (B1212193) tetrachloride (WSeCl₄) has been successfully synthesized by heating WCl₆ with antimony(III) selenide. rsc.org The properties and reactivity of these new derivatives are being actively investigated. Computational studies using Density Functional Theory (DFT) show that the dimeric form of tungsten(VI) sulfide (B99878) tetrachloride (WSCl₄) is energetically more stable than its selenide counterpart, highlighting the subtle electronic differences between these novel compounds. rsc.org

Derivative ClassExample CompoundSynthetic PrecursorKey Research Area
OrganometallicHexamethyl tungsten (W(CH₃)₆)This compound, TrimethylaluminumCatalysis, Chemical Vapor Deposition
OxychlorideTungsten(VI) oxytetrachloride (WOCl₄)This compound, Water/Oxygen sourcePrecursor for catalysts and complexes
Chalcogenide HalideTungsten(VI) selenide tetrachloride (WSeCl₄)This compound, Antimony(III) selenidePrecursor for 2D materials (WSe₂)
Table 1: Emerging Derivatives of this compound.

Exploration of New Catalytic Applications

While WCl₆ has established uses in olefin polymerization and metathesis, researchers are exploring its potential in a new generation of catalytic systems. chemicalbook.comtaniobis.comtandfonline.com The focus is shifting towards green chemistry, electrocatalysis, and fine chemical synthesis.

Emerging catalytic applications include:

Ring-Opening Metathesis Polymerization (ROMP): WCl₆ serves as a cost-effective and robust precursor for ROMP catalysts. nih.gov When combined with a co-activator, it can effectively polymerize monomers like dicyclopentadiene (B1670491), making it a viable alternative to more expensive ruthenium-based catalysts for applications such as self-healing polymers. nih.gov Research continues to identify more efficient and air-tolerant co-activators to broaden its industrial applicability. nih.gov

Environmental Catalysis: Tungsten-based catalysts, often prepared from WCl₆ precursors, are being developed for various environmental applications. mdpi.com These include the reduction of nitrogen oxides (DeNOₓ) in exhaust streams and the photocatalytic degradation of pollutants. mdpi.com For example, tungsten oxide (WO₃) nanomaterials derived from WCl₆ are investigated for their ability to use visible light to break down organic contaminants in water. mdpi.com

Electrocatalysis: WCl₆ is used as a starting material to synthesize tungsten-based nanomaterials for electrocatalytic reactions, particularly the hydrogen evolution reaction (HER). sigmaaldrich.com Materials such as tungsten disulfide (WS₂) nanosheets and molybdenum-doped tungsten oxide (Mo-W₁₈O₄₉) have shown excellent electrocatalytic activity. sigmaaldrich.com Recent studies also demonstrate that incorporating tungsten and sulfur into nickel-iron layered double hydroxides can significantly boost performance for the oxygen evolution reaction (OER), a critical process for water splitting and hydrogen production. acs.orgacs.org

Integration into Multifunctional Materials Systems

The role of WCl₆ as a precursor extends to the fabrication of advanced materials where its properties are integrated into a larger system to achieve specific functionalities. mat-mall.com This involves its use in thin-film deposition and the synthesis of nanostructured materials for electronic and energy applications.

Current research directions include:

Thin Film Deposition: In the semiconductor industry, WCl₆ is employed for depositing thin films of tungsten metal through processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). taniobis.com These highly uniform conductive films are essential components of integrated circuits. taniobis.com

Nanomaterials Synthesis: It serves as a starting material for a variety of tungsten-based nanomaterials, including nanoparticles and crystalline mesoporous tungsten oxide. sigmaaldrich.com The unique properties of these nanomaterials make them suitable for applications ranging from catalysis to advanced sensors. researchgate.net

Advanced Computational Design of this compound-based Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for accelerating research and development involving WCl₆. pnnl.gov These methods provide molecular-level insights that guide the rational design of new catalysts and materials.

Key areas of computational research are:

Structural and Electronic Characterization: DFT calculations are used to accurately predict the geometric and electronic structures of WCl₆ and its derivatives. rsc.orgresearchgate.net For example, calculations have confirmed the octahedral geometry of the WCl₆ molecule and have been used to study the structures of less stable species like WCl₅ and WCl₄ in the gas phase. rsc.orgmaterialsproject.org This fundamental understanding is crucial for predicting reactivity.

Reaction Mechanism Elucidation: Computational modeling helps to map out the reaction pathways for catalytic cycles involving tungsten complexes. By calculating the energies of reactants, transition states, and products, researchers can understand how catalysts function and identify rate-limiting steps. This knowledge is vital for optimizing catalyst performance. pnnl.gov

Predicting Novel Catalysts and Materials: DFT is employed to screen potential reducing agents for processes like the atomic layer deposition of tungsten from WCl₆. conestogac.on.ca Studies have compared co-reactants such as H₂, SiH₄, and B₂H₆, predicting their reaction and activation energies to identify the most promising candidates for achieving high-quality tungsten films. conestogac.on.ca This predictive power allows for more targeted and efficient experimental work.

Computational MethodApplication AreaKey Insights ProvidedReference Finding
Density Functional Theory (DFT)Structural AnalysisAccurate prediction of molecular geometry and bond lengths.Confirmed the octahedral structure of WCl₆ and modeled related tungsten chlorides. rsc.orgresearchgate.net
DFTReaction Pathway SimulationCalculation of activation and reaction energies for catalytic steps.Predicted the most effective reducing agents (e.g., B₂H₆) for ALD of tungsten from WCl₆. conestogac.on.ca
DFTMaterials DesignComparison of the stability of novel derivatives.Showed the dimer of WSCl₄ is more stable than that of WSeCl₄. rsc.org
Table 2: Applications of Advanced Computational Methods in this compound Research.

Q & A

Q. How can researchers safely handle Tungsten(VI) chloride in moisture-sensitive experiments?

WCl₆ is highly reactive with water, releasing toxic gases (e.g., HCl). Use inert atmospheres (argon/gloveboxes) and anhydrous solvents. Gloves must comply with EN 374 standards, and flame-retardant protective clothing is required . Pre-inspect equipment for moisture leaks and store WCl₆ in sealed containers under inert gas. Always reference SDS protocols for emergency procedures .

Q. What are the standard methods for synthesizing and purifying WCl₆?

WCl₆ is typically synthesized via direct chlorination of tungsten metal at elevated temperatures (300–400°C). Purification involves sublimation under vacuum (100–150°C) to remove impurities like WOCl₄. Purity verification requires elemental analysis (e.g., ICP-MS) and XRD to confirm crystallinity .

Q. How does WCl₆ purity impact its reactivity in catalytic applications?

Trace metals (e.g., molybdenum) or residual oxides can alter reaction pathways. For catalytic studies (e.g., olefin metathesis), use ≥99.99% purity WCl₆ and characterize via XPS or EDX to quantify impurities. Contamination >0.1% may necessitate additional sublimation steps .

Advanced Research Questions

Q. What experimental strategies mitigate contradictions in reported WCl₆ reaction mechanisms?

Discrepancies in mechanistic studies (e.g., radical vs. ionic pathways) often arise from solvent polarity or temperature variations. Use in-situ techniques like FTIR or NMR to track intermediates. For example, Xu et al. (2016) resolved WCl₆-mediated polymerization mechanisms using time-resolved Raman spectroscopy .

Q. How can Doehlert experimental designs optimize WCl₆-based reactions?

Doehlert matrices minimize experimental runs while assessing multiple variables (e.g., temperature, stoichiometry). For WCl₆-catalyzed reactions, apply this design to model nonlinear relationships and identify optimal conditions. Include triplicates to account for WCl₆’s hygroscopicity-induced variability .

Q. What spectroscopic techniques best characterize WCl₆ coordination complexes?

X-ray absorption spectroscopy (XAS) and EXAFS are critical for probing WCl₆’s electronic structure and ligand environments. For example, Zeng et al. (2018) used EXAFS to confirm W–Cl bond lengths in hybrid perovskites, resolving discrepancies in DFT simulations .

Data Analysis and Reproducibility

Q. How should researchers address inconsistent yields in WCl₆-mediated syntheses?

Document environmental factors (humidity, oxygen levels) and validate reagent purity. Use statistical tools (e.g., ANOVA) to differentiate systematic vs. random errors. For reproducibility, follow Beilstein Journal guidelines: report detailed experimental conditions (solvent drying methods, reaction vessel materials) .

Q. What are best practices for reporting WCl₆ crystal structures?

Include CIF files with refined anisotropic displacement parameters and hydrogen bonding networks. Cross-validate XRD data with computational models (e.g., DFT) to resolve ambiguities. Reference databases like CCDC for comparative analysis .

Safety and Contamination Control

Q. How can labs prevent cross-contamination when using WCl₆ in multi-step syntheses?

Dedicate glassware and tools for WCl₆ use. Post-reaction, rinse equipment with dry THF followed by ethanol to hydrolyze residual chloride. Monitor air quality with HCl gas detectors and implement fume hood inspections per EN 14175 standards .

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